molecular formula C10H8ClN3O2 B1618821 2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole CAS No. 7659-20-3

2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B1618821
CAS No.: 7659-20-3
M. Wt: 237.64 g/mol
InChI Key: VWQFUBJIIHICMO-UHFFFAOYSA-N
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Description

The compound “2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole” is a complex organic molecule. It contains a chloroacetamido group, a phenyl group, and an oxadiazole ring . The chloroacetamido moiety exists in many compounds and plays an important role in biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, chloroacetamido compounds are generally synthesized through reactions involving chloroacetyl chloride . In a similar compound, 2-(2-chloroacetamido)benzoic acid, the synthetic protocol is based on heterocyclization .

Scientific Research Applications

Antimicrobial and Hemolytic Activity

One of the primary applications of 2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole derivatives is in antimicrobial research. A study by Gul et al. (2017) explored the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, closely related compounds, and their effectiveness against various microbial species. These derivatives exhibited significant antimicrobial activity and moderate hemolytic activity, suggesting their potential as antibacterial agents (Gul et al., 2017).

Pharmacological Potential

The pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including structures related to this compound, has been evaluated for various biological activities. The study conducted by Faheem (2018) investigated these compounds for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the diverse therapeutic potential of these compounds in medicinal chemistry (Faheem, 2018).

Local Anesthetic Activity

Another significant application of related 1,3,4-oxadiazole compounds is in the field of local anesthesia. A study by Rajak et al. (2008) synthesized novel acetamides carrying substituted-1,3,4-oxadiazole moiety and evaluated their local anesthetic potential. These compounds showed marked local anesthetic activities, opening new avenues for local anesthesia drug development (Rajak et al., 2008).

Anti-Salmonella Typhi Activity

In the area of antibacterial research, compounds related to this compound have shown effectiveness against specific bacteria. Salama (2020) synthesized new 2-amino-1,3,4-oxadiazole derivatives and evaluated their activity against Salmonella typhi. The study found significant antibacterial activity in some of these compounds, indicating their potential in treating Salmonella infections (Salama, 2020).

Anticancer Evaluation

Another significant application of these compounds is in anticancer research. A study by Salahuddin et al. (2014) synthesized derivatives of 1,3,4-oxadiazole and evaluated their anticancer potential. Some compounds exhibited moderate activity against breast cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Salahuddin et al., 2014).

Antibacterial Activity

2-(Chloroacetamamido)-5-phenyl-1,3,4-oxadiazole derivatives have also been investigated for their antibacterial properties. A study by Parameshwar et al. (2017) synthesized novel derivatives and examined their antibacterial activity. This research contributes to the development of new antibacterial agents (Parameshwar et al., 2017).

Anti-inflammatory and Anti-thrombotic Properties

Basra et al. (2019) conducted a study on 1,3,4 Oxadiazole derivatives, exploring their anti-inflammatory and anti-thrombotic properties in rats. The study indicated that these compounds might be useful in developing pharmaceutical products for treating inflammation and thrombosis (Basra et al., 2019).

Future Directions

While specific future directions for “2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole” were not found, research into chloroacetamido compounds and their derivatives continues to be an active area of study .

Properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-10(15)12-6-8-13-14-9(16-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQFUBJIIHICMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997923
Record name [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]carbonochloridimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7659-20-3
Record name 1,3,4-Oxadiazole, 2-(chloroacetamido)-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]carbonochloridimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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